Henatinib maleate is categorized under pyrroloazepines, a class that includes compounds containing a pyrroloazepine moiety. Its IUPAC name is 2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one maleate . The molecular formula for henatinib maleate is C25H29FN4O4, with a molecular weight of approximately 468.22 g/mol .
The synthesis of henatinib maleate involves several steps that typically start with the preparation of intermediates. One notable method includes the reaction of specific precursors under controlled conditions to yield the desired compound. For instance, the preparation may involve the hydrolysis of dimethylamino acetal diethanol in hydrochloric acid, followed by reactions with various reagents like lithium chloride and sodium hydroxide to form intermediates before finalizing the maleate salt through crystallization processes .
The synthesis can be summarized as follows:
Henatinib maleate exhibits a complex molecular structure characterized by multiple functional groups including an indole derivative and a morpholine ring. The structure can be visualized using chemical drawing software or databases such as PubChem or DrugBank, where it is cataloged under various identifiers including CID 25116064 and DB13019 .
Key structural features include:
The primary chemical reactions involving henatinib maleate include its formation from precursor compounds and its interaction with biological targets. The synthesis reactions are typically monitored using techniques such as thin-layer chromatography to ensure the completion of each step before proceeding to the next .
In biological contexts, henatinib maleate acts as an inhibitor of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
Henatinib maleate functions primarily by inhibiting vascular endothelial growth factor receptors, which are critical for tumor blood supply and growth. By blocking these receptors, henatinib maleate can reduce angiogenesis, thereby limiting tumor growth and metastasis.
The mechanism involves competitive inhibition at the ATP-binding site of the receptor kinases, leading to decreased phosphorylation of downstream signaling molecules involved in cell proliferation .
Henatinib maleate appears as an odorless white crystalline solid or powder with a bitter taste. It has moderate water solubility (10 to 50 mg/mL) at room temperature and exhibits a pH range between 4 to 5 when dissolved in aqueous solutions .
Key properties include:
Henatinib maleate is currently under preclinical evaluation for its anticancer properties. Its ability to inhibit angiogenesis makes it a candidate for treatment strategies targeting various malignancies where vascular growth is a key factor in disease progression . Additionally, it has been utilized in pharmacokinetic studies to understand its absorption and metabolism in biological systems.
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3